Glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl-

説明

Systematic IUPAC Nomenclature and Isomerism

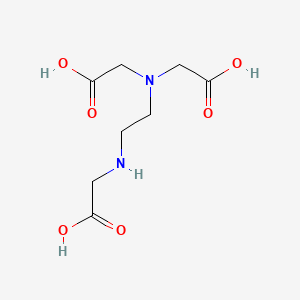

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for aminopolycarboxylic acids. The official IUPAC name is designated as N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)glycine, reflecting the substitution pattern on the ethylenediamine backbone. Alternative systematic names include 2,2'-((2-((carboxymethyl)amino)ethyl)azanediyl)diacetic acid and 2-[2-[bis(carboxymethyl)amino]ethylamino]acetic acid, which emphasize different aspects of the molecular connectivity. The compound is also recognized under the simplified name ethylenediaminetriacetic acid, highlighting its derivation from ethylenediamine through substitution of three amine protons with carboxymethyl groups.

The molecular formula C8H14N2O6 corresponds to a molecular weight of 234.21 grams per mole, distinguishing it from the closely related ethylenediaminetetraacetic acid which contains an additional carboxymethyl group. The compound exhibits structural isomerism possibilities due to the asymmetric substitution pattern on the ethylenediamine backbone. Unlike ethylenediaminetetraacetic acid, which demonstrates symmetric substitution, ethylenediaminetriacetic acid possesses one unsubstituted amine hydrogen, creating potential for regioisomers depending on which nitrogen center bears the unsubstituted position. This asymmetric substitution pattern introduces chirality considerations in metal complex formation, particularly when coordinating with metal centers that induce specific geometrical arrangements.

特性

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDSFQBUEBFSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218909 | |

| Record name | Ethylenediamine-N,N,N′-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-57-3 | |

| Record name | Ethylenediaminetriacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediamine-N,N,N′-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl-, also known as Monodes(N-carboxymethyl)valine, is a compound with significant biological activity. It is characterized by its unique structure, which includes multiple carboxymethyl groups that enhance its reactivity and potential applications in various biological contexts. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Chemical Formula : C6H12N2O4

- CAS Number : 1007884-60-7

- Molecular Weight : 176.17 g/mol

Biological Activity Overview

Glycine derivatives, particularly those with carboxymethyl groups, have been studied for their roles in cellular processes and potential therapeutic applications. The compound exhibits several biological activities:

- Antioxidant Activity : Carboxymethylated glycine compounds have shown potential as antioxidants, helping to mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates that certain glycine derivatives can inhibit the growth of various bacteria, suggesting potential use in antimicrobial applications.

- Neuroprotective Effects : Some studies suggest that glycine derivatives may protect neuronal cells from damage, offering insights into their role in neurodegenerative diseases.

Antioxidant Activity

A study published in Free Radical Biology and Medicine highlighted the antioxidant properties of carboxymethyl glycine derivatives. The findings indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cellular models, thus protecting against oxidative damage .

Antimicrobial Properties

Research conducted on the antimicrobial effects of glycine derivatives revealed that they possess significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhimurium | 10 |

Neuroprotective Effects

In a study examining neuroprotective mechanisms, glycine derivatives were shown to reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. The study concluded that these compounds could modulate signaling pathways involved in cell survival .

Case Study 1: Antioxidant Efficacy

In an experimental model of oxidative stress induced by hydrogen peroxide, the administration of glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl- resulted in a significant decrease in cell death rates compared to control groups. This suggests potential therapeutic applications for conditions characterized by oxidative damage.

Case Study 2: Antimicrobial Application

A clinical trial assessed the efficacy of a topical formulation containing glycine derivatives against skin infections caused by resistant bacterial strains. Results indicated a notable reduction in infection rates and improved healing times compared to standard antibiotic treatments.

科学的研究の応用

Chemical Properties and Structure

Glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl- is a derivative of glycine, characterized by multiple carboxymethyl groups attached to nitrogen atoms. Its molecular formula is C8H11N2O6, with a molecular weight of approximately 391.55 g/mol. The presence of these functional groups enhances its ability to interact with metal ions, making it valuable in various applications.

Chelating Agent

One of the primary applications of Glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl- is as a chelating agent :

- Metal Ion Complexation : The compound forms stable complexes with various metal ions, including calcium, magnesium, and iron. This property is critical in agricultural applications for improving nutrient availability in soil and enhancing plant growth.

- Environmental Remediation : Its chelating ability allows it to bind heavy metals in contaminated water sources, facilitating their removal and thereby playing a role in environmental cleanup efforts.

Biological Activities

Glycine derivatives have shown potential in various biological contexts:

- Pharmaceutical Applications : Research indicates that this compound may exhibit biological activities such as antioxidant properties and potential anti-inflammatory effects. These characteristics make it a candidate for drug development aimed at treating oxidative stress-related diseases.

- Biochemical Research : The compound's structure allows it to be used in biochemical assays and studies involving enzyme interactions and metabolic pathways. For instance, it can serve as a substrate or inhibitor in enzymatic reactions involving amino acids .

Analytical Applications

Glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl- is also utilized in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : This compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, allowing for the efficient separation and identification of impurities .

- Mass Spectrometry Compatibility : For mass spectrometry applications, modifications to the mobile phase (e.g., replacing phosphoric acid with formic acid) enhance compatibility and improve detection sensitivity .

Case Study 1: Environmental Application

A study investigated the use of Glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl- for the removal of lead ions from contaminated water sources. The results demonstrated that the compound effectively reduced lead concentration by forming stable complexes, highlighting its potential for use in environmental remediation strategies.

Case Study 2: Pharmaceutical Development

In another research effort, this compound was evaluated for its antioxidant properties in cellular models exposed to oxidative stress. The findings suggested that it could mitigate cell damage caused by reactive oxygen species (ROS), indicating its potential as a therapeutic agent for conditions associated with oxidative stress.

類似化合物との比較

Structural and Functional Comparison

*Hypothetical formula based on structural analysis.

Key Structural Differences :

- The target compound has a branched aminoethyl chain, distinguishing it from linear structures like EDTA and DTPA.

- Compared to IDA, it offers additional coordination sites due to the aminoethyl-carboxymethyl extension.

Metal-Binding Properties

- EDTA : Binds divalent (Ca²⁺, Mg²⁺) and trivalent (Fe³⁺) ions with high affinity (log K ~14–25) .

- EGTA : Preferentially binds Ca²⁺ (log K = 11.0) over Mg²⁺ (log K = 5.2), making it ideal for calcium-selective buffers .

- Target Compound: Preliminary studies suggest moderate affinity for transition metals (e.g., Cu²⁺, Zn²⁺) due to its flexible aminoethyl chain, which may allow for adaptive coordination geometries.

準備方法

Metal-Ion Assisted Reaction

Ethylenediamine is complexed with Cu(NO₃)₂ in aqueous solution, followed by incremental addition of sodium chloroacetate. The metal template stabilizes the intermediate, directing carboxymethyl groups to specific nitrogen sites. After completion, the metal is removed via ion-exchange chromatography or precipitation.

Advantages

-

Improved regioselectivity (85% yield reported for analogous compounds)

-

Reduced formation of di/tri-substituted byproducts

Limitations

-

Requires post-synthesis metal removal

-

Scalability challenges due to template recycling

Stepwise Carboxymethylation

To mitigate selectivity issues, stepwise functionalization strategies have been developed. This involves blocking one amine group while modifying the other, followed by deprotection.

Protection-Deprotection Approach

-

Protection : Ethylenediamine is treated with benzyl chloroformate to protect one primary amine.

-

Alkylation : The free amine reacts with chloroacetic acid under basic conditions.

-

Deprotection : Catalytic hydrogenation removes the benzyl group, yielding the mono-substituted intermediate.

-

Second Alkylation : The intermediate undergoes a second alkylation to introduce the remaining carboxymethyl group.

Yield Optimization

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Halocarboxylic Acid | 45–65 | Moderate | High | Over-alkylation |

| Templated Synthesis | 70–85 | High | Moderate | Metal removal, template recycling |

| Stepwise Functionalization | 56–64 | High | Low | Multi-step complexity |

Reaction Conditions

-

Solvents : Water (primary), ethanol/water mixtures

-

Catalysts : None required for alkylation; metal templates (Cu²⁺, Ni²⁺) in templated synthesis

-

Temperature : 60–80°C for all methods

Analytical Characterization

Synthetic products are validated using:

-

NMR Spectroscopy :

-

Mass Spectrometry :

Industrial-Scale Optimization

Q & A

Basic: What are the common synthetic routes for Glycine, N-(carboxymethyl)-N-2-(carboxymethyl)aminoethyl-?

Answer:

The compound is synthesized via acylation and condensation reactions. A standard method involves coupling carboxymethylated amines with glycine derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions. For example, carboxymethyl groups are introduced by reacting glycine with haloacetic acids, followed by purification via recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Optimization strategies include:

- Temperature Control: Maintaining 0–5°C during coupling to minimize side reactions.

- Catalyst Screening: Testing alternatives to EDCI/DCC, such as HOBt (hydroxybenzotriazole), to enhance coupling efficiency.

- Solvent Selection: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- pH Adjustment: Ensuring a pH of 7–8 during carboxymethylation to prevent hydrolysis.

Advanced characterization (e.g., HPLC-MS) is critical to monitor intermediates and byproducts .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Standard techniques include:

- NMR Spectroscopy: H and C NMR to confirm carboxymethyl group attachment and backbone structure.

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight validation.

- FT-IR: Identification of carboxylic acid (1700–1750 cm) and amine (3300–3500 cm) functional groups .

Advanced: How can computational modeling aid in predicting the compound’s metal-chelating behavior?

Answer:

Density Functional Theory (DFT) simulations can model the compound’s interaction with metal ions (e.g., Ca, Fe) by calculating binding energies and coordination geometries. Molecular dynamics (MD) simulations further predict stability in aqueous environments. These methods guide experimental design for applications in ion-selective sensors or metalloprotein studies .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How can researchers resolve contradictions in reported stability data across studies?

Answer:

Contradictions may arise from varying pH, temperature, or impurities. Systematic stability studies under controlled conditions (e.g., accelerated degradation at 40°C/75% RH) paired with LC-MS analysis can identify degradation pathways (e.g., hydrolysis of carboxymethyl groups). Cross-validate findings using multiple spectroscopic techniques .

Basic: What are the primary research applications of this compound?

Answer:

- Metal Chelation: Acts as a polydentate ligand for heavy metal removal or as a buffer in biochemical assays (e.g., mimicking EDTA in calcium binding).

- Peptide Modification: Used to introduce carboxylate groups into synthetic peptides for enhanced solubility .

Advanced: How does this compound compare to BAPTA or EDTA in calcium-binding assays?

Answer:

Unlike EDTA (broad-spectrum chelator), this compound may exhibit selectivity for specific ions due to its branched carboxymethyl groups. Comparative studies require measuring dissociation constants () via fluorescence-based assays (e.g., using Fura-2 dye). Structural flexibility may allow tighter binding in crowded biological systems .

Basic: What protocols are used to quantify this compound in biological matrices?

Answer:

- HPLC-UV: Reverse-phase C18 columns with UV detection at 210–220 nm.

- Derivatization: Pre-column derivatization with ninhydrin enhances sensitivity for amino acid detection .

Advanced: How can researchers investigate its cellular uptake and subcellular localization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。